5-Fluoropentyl thiocyanate

Description

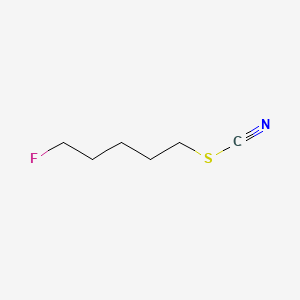

Structure

3D Structure

Properties

CAS No. |

661-18-7 |

|---|---|

Molecular Formula |

C6H10FNS |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

5-fluoropentyl thiocyanate |

InChI |

InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |

InChI Key |

QHACRDBQKDNTBY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCF)CCSC#N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Fluoropentyl Thiocyanate: Chemical Properties and Experimental Considerations

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this document combines information from public chemical databases with established principles of synthesis and reactivity for the broader class of alkyl thiocyanates.

Core Chemical Properties

This compound is an organofluorine and organosulfur compound. The introduction of a fluorine atom can significantly alter the physicochemical properties of an organic molecule, including its lipophilicity, metabolic stability, and binding interactions, making it a compound of interest in medicinal chemistry and materials science.

Quantitative Data

The following table summarizes the available and predicted physicochemical properties of this compound. Experimental data for this specific molecule is not widely published; therefore, many values are computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀FNS | PubChem[1] |

| Molecular Weight | 147.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 147.0518 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C(CCF)CCSC#N | PubChem[1] |

| InChI Key | QHACRDBQKDNTBY-UHFFFAOYSA-N | PubChem[1] |

| XlogP (Predicted) | 2.2 | PubChem[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Synthesis and Experimental Protocols

Organic thiocyanates are typically synthesized via nucleophilic substitution reactions. The most common method involves the reaction of an alkyl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate.[2]

Proposed Synthetic Route

A plausible and efficient synthesis of this compound involves the reaction of a 5-fluoropentyl halide (e.g., 1-bromo-5-fluoropentane) with potassium thiocyanate in a polar aprotic solvent. This reaction proceeds via an Sₙ2 mechanism.

Caption: Proposed Sₙ2 synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common methods for alkyl thiocyanate synthesis and should be adapted and optimized.[2]

-

Materials:

-

1-bromo-5-fluoropentane

-

Potassium thiocyanate (KSCN), dried

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dried potassium thiocyanate (1.2 equivalents) and anhydrous acetone.

-

Add 1-bromo-5-fluoropentane (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium bromide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and wash with water and then with brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product via vacuum distillation or column chromatography.

-

Chemical Reactivity

The thiocyanate group (R-S-C≡N) is a versatile functional group with multiple reactive sites. Its reactivity is characterized by potential isomerization, hydrolysis, and susceptibility to nucleophilic attack.[2][3]

Caption: General reactivity pathways for an alkyl thiocyanate.

-

Isomerization: Alkyl thiocyanates can isomerize to the more thermodynamically stable alkyl isothiocyanates (R-N=C=S), particularly when heated or in the presence of a catalyst.[2]

-

Hydrolysis: In the presence of acid, thiocyanates can be hydrolyzed to form thiocarbamates. This is known as the Riemschneider thiocarbamate synthesis.[2]

-

Nucleophilic Substitution: The thiocyanate group can act as a leaving group in Sₙ2 reactions, although it is less common than with halides.[3] Additionally, soft nucleophiles can attack the sulfur atom, while harder nucleophiles may attack the cyano carbon.[3]

Spectroscopic Data

| Spectroscopy Type | Functional Group | Expected Signal | Reference |

| Infrared (IR) | -S-C≡N stretch | Strong, sharp band at ~2140-2160 cm⁻¹ | General IR Tables |

| ¹³C NMR | -S-C ≡N | ~110-115 ppm | General NMR Data |

| ¹⁹F NMR | -CH₂F | Triplet, dependent on solvent and reference | General NMR Data |

Biological Context and Potential Applications

Organic thiocyanates are a class of compounds with recognized biological activities, including antibacterial, antifungal, and antitumor properties.[4] The thiocyanate anion ([SCN]⁻) itself is a crucial component of the innate immune system in mammals.

The Peroxidase-Thiocyanate System

In biological fluids, peroxidases such as lactoperoxidase (LPO) and myeloperoxidase (MPO) catalyze the oxidation of thiocyanate ions by hydrogen peroxide (H₂O₂). This reaction produces hypothiocyanous acid (HOSCN), a potent but host-compatible antimicrobial agent that targets thiol groups in pathogens.[5][6]

Caption: The role of thiocyanate in the innate immune peroxidase system.

The development of fluorinated thiocyanates like this compound could be a strategic approach in drug design. The fluorine atom may enhance metabolic stability or alter the compound's ability to penetrate cell membranes, potentially modulating its biological activity as an antimicrobial or anticancer agent. Further research is required to explore these possibilities.

References

- 1. PubChemLite - this compound (C6H10FNS) [pubchemlite.lcsb.uni.lu]

- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 3. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoropentyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: 5-Fluoropentyl Thiocyanate

This compound is an organofluorine compound containing a thiocyanate functional group. Such compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the reactivity of the thiocyanate group.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₆H₁₀FNS | PubChem |

| Molecular Weight | 147.21 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 147.05179 g/mol | PubChem |

| Monoisotopic Mass | 147.05179 g/mol | PubChem |

| Topological Polar Surface Area | 45.9 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

Note: The data in this table is based on computational predictions as experimental data is not widely available.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-fluoropentan-1-ol. The first step involves the conversion of the alcohol to a more reactive leaving group, such as an iodide, followed by nucleophilic substitution with a thiocyanate salt.

2.1. Overall Reaction Scheme

Caption: Synthetic pathway for this compound.

2.2. Experimental Protocols

Step 1: Synthesis of 1-Fluoro-5-iodopentane from 5-Fluoropentan-1-ol

This procedure is adapted from standard methods for the iodination of primary alcohols.

-

Materials:

-

5-Fluoropentan-1-ol

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine and imidazole in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add solid iodine in portions, maintaining the temperature at 0 °C.

-

To this mixture, add a solution of 5-fluoropentan-1-ol in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-fluoro-5-iodopentane.

-

Step 2: Synthesis of this compound from 1-Fluoro-5-iodopentane

This is a standard nucleophilic substitution reaction.[1][2][3]

-

Materials:

-

Procedure:

-

In a round-bottom flask, dissolve 1-fluoro-5-iodopentane and a molar excess (typically 1.5-2 equivalents) of potassium thiocyanate in anhydrous acetone.

-

Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated potassium iodide.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with deionized water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude this compound.

-

If necessary, further purify the product by vacuum distillation or column chromatography.

-

Data for Starting Materials and Intermediates

Table 2: Properties of 5-Fluoropentan-1-ol

| Property | Value | CAS Number |

| Molecular Formula | C₅H₁₁FO | 592-80-3[6][7][8] |

| Molecular Weight | 106.14 g/mol [6][7][8] | 592-80-3[6][7][8] |

| Boiling Point | 129.8 °C at 760 mmHg[7] | 592-80-3[6][7][8] |

| Density | 0.93 g/cm³[7] | 592-80-3[6][7][8] |

| Flash Point | 61.6 °C[7] | 592-80-3[6][7][8] |

Table 3: Properties of 1-Fluoro-5-iodopentane

| Property | Value | CAS Number |

| Molecular Formula | C₅H₁₀FI | 373-18-2[9][10] |

| Molecular Weight | 216.04 g/mol [9][10] | 373-18-2[9][10] |

| Boiling Point | 71-72 °C at 11 Torr[11] | 373-18-2[9][10] |

| Density | 1.596 g/cm³ (Predicted) | 373-18-2[9][10] |

Table 4: Properties of Potassium Thiocyanate

| Property | Value | CAS Number |

| Molecular Formula | KSCN | 333-20-0[4][5] |

| Molecular Weight | 97.18 g/mol | 333-20-0[4][5] |

| Melting Point | 173 °C | 333-20-0[4][5] |

| Solubility in Water | 217 g/100 mL at 20 °C | 333-20-0[4][5] |

Expected Characterization Data

4.1. Infrared (IR) Spectroscopy

Alkyl thiocyanates exhibit a characteristic strong and sharp absorption band for the C≡N stretch.

Table 5: Expected IR Absorption for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (thiocyanate) | 2160-2120 | Strong[12] |

| C-F | ~1100-1000 | Strong |

| C-H (sp³) | ~2960-2850 | Medium to Strong |

4.2. Mass Spectrometry

Predicted mass-to-charge ratios for various adducts of this compound can be found in the PubChem database and are useful for confirming the product's identity.

Safety Information

-

5-Fluoropentan-1-ol: Handle with standard laboratory safety precautions.

-

1-Fluoro-5-iodopentane: Alkyl iodides can be lachrymatory and should be handled in a well-ventilated fume hood.

-

Potassium Thiocyanate: Harmful if swallowed or in contact with skin.[13] Contact with acids liberates very toxic gas (hydrogen cyanide).[14] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: The toxicity of this compound has not been fully evaluated. Assume it is toxic and handle with care, avoiding inhalation, ingestion, and skin contact.

Logical Relationships

Caption: Workflow for the synthesis of this compound.

References

- 1. savemyexams.com [savemyexams.com]

- 2. google.com [google.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. Potassium thiocyanate - Wikipedia [en.wikipedia.org]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. guidechem.com [guidechem.com]

- 7. chemnet.com [chemnet.com]

- 8. 5-fluoropentan-1-ol | 592-80-3 [chemicalbook.com]

- 9. 1-fluoro-5-iodopentane | 373-18-2 | Benchchem [benchchem.com]

- 10. innospk.com [innospk.com]

- 11. 1-Iodo-5-fluoropentane CAS#: 373-18-2 [amp.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Potassium thiocyanate CAS 333-20-0 | 105125 [merckmillipore.com]

- 14. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to 5-Fluoropentyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 5-Fluoropentyl thiocyanate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer a detailed profile for research and drug development applications. This document includes predicted spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of potential biological activities based on related compounds.

Molecular Structure and Identification

This compound is an organofluorine compound featuring a five-carbon aliphatic chain with a terminal fluorine atom and a thiocyanate functional group.

Table 1: Compound Identification

| Identifier | Value | Source |

| Molecular Formula | C6H10FNS | --INVALID-LINK--1] |

| SMILES | C(CCF)CCSC#N | --INVALID-LINK--1] |

| InChI | InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2 | --INVALID-LINK--1] |

| InChIKey | QHACRDBQKDNTBY-UHFFFAOYSA-N | --INVALID-LINK--1] |

| Monoisotopic Mass | 147.0518 Da | --INVALID-LINK--1] |

| Predicted XlogP | 2.2 | --INVALID-LINK--1] |

| CAS Number | Not Assigned |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | ~190-210 °C |

| Density | ~1.05 g/cm³ |

| Water Solubility | Low |

Spectroscopic Data (Predicted and Inferred)

Direct experimental spectroscopic data for this compound is not currently published. The following sections provide predicted and inferred data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are presented below. These predictions are based on established increments for the respective functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-5 (F-CH₂) | 4.45 | dt | J(H,F) ≈ 47, J(H,H) ≈ 6.0 |

| H-1 (SCN-CH₂) | 3.00 | t | J(H,H) ≈ 7.0 |

| H-4 | 1.80 | m | |

| H-2 | 1.95 | m | |

| H-3 | 1.60 | m |

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Assignment | Chemical Shift (ppm) |

| C≡N | ~112 |

| C-1 (SCN-CH₂) | ~33 |

| C-5 (F-CH₂) | ~84 (d, J(C,F) ≈ 165 Hz) |

| C-4 | ~30 (d, J(C,F) ≈ 20 Hz) |

| C-2 | ~28 |

| C-3 | ~22 (d, J(C,F) ≈ 5 Hz) |

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, appearing as a triplet of triplets due to coupling with the adjacent methylene protons (H-5) and the protons on C-4. The predicted chemical shift is approximately -218 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 5: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2155 | Strong, Sharp | C≡N stretch of the thiocyanate |

| ~2940-2860 | Medium | C-H stretching of the alkyl chain |

| ~1465 | Medium | CH₂ scissoring |

| ~1050 | Strong | C-F stretch |

| ~690 | Medium | C-S stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 147. Key fragmentation patterns would likely involve:

-

Loss of the thiocyanate radical (•SCN): [M - SCN]⁺ at m/z 89.

-

Alpha-cleavage adjacent to the sulfur atom: leading to fragments from the pentyl chain.

-

Cleavage of the C-F bond is generally less favorable but fragments indicating the loss of HF might be observed.

-

McLafferty-type rearrangements are not expected due to the lack of a suitable gamma-hydrogen relative to a carbonyl or similar group.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a nucleophilic substitution reaction using 1-bromo-5-fluoropentane and a thiocyanate salt.

Reaction:

F-(CH₂)₅-Br + KSCN → F-(CH₂)₅-SCN + KBr

Materials and Reagents:

-

1-bromo-5-fluoropentane

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-bromo-5-fluoropentane (1.0 eq) in anhydrous acetone (5 mL per 1 mmol of alkyl halide) is added potassium thiocyanate (1.2 eq).

-

The reaction mixture is stirred vigorously at room temperature or heated to reflux (typically 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram:

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, organic thiocyanates are known to exhibit a range of biological effects, including antibacterial, antifungal, and anticancer properties.[2] The thiocyanate group can act as a precursor to the more biologically active isothiocyanate group through isomerization.

Many isothiocyanates are known to induce apoptosis in cancer cells through the modulation of several signaling pathways. A common mechanism involves the induction of oxidative stress, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Hypothetical Signaling Pathway for a Related Isothiocyanate:

The diagram below illustrates a potential signaling pathway that could be modulated by the isothiocyanate isomer of this compound, leading to apoptosis in cancer cells. This is a generalized pathway based on the known actions of other isothiocyanates.

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

This compound is a structurally simple organofluorine compound for which there is currently a lack of extensive experimental data. This guide has provided a detailed profile based on predictive methods and data from analogous compounds. The proposed synthesis protocol offers a reliable method for its preparation, which will enable further experimental investigation into its physicochemical properties and biological activities. The potential for this compound to serve as a precursor to a biologically active isothiocyanate warrants further investigation, particularly in the context of anticancer drug discovery. Researchers are encouraged to use the information provided herein as a foundation for their own experimental work on this and related molecules.

References

Synthesis of 5-Fluoropentyl Thiocyanate: A Technical Guide to Core Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 5-fluoropentyl thiocyanate, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols for key transformations, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound is an organic compound of interest due to the presence of both a fluorine atom and a thiocyanate group. The introduction of fluorine can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. The thiocyanate moiety serves as a versatile functional group that can be further transformed into other sulfur-containing functionalities or utilized for its intrinsic biological activities. This guide focuses on the common precursors and synthetic pathways leading to this compound.

Primary Synthetic Pathways

The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of a suitable 5-fluoropentyl derivative with a good leaving group, followed by nucleophilic substitution with a thiocyanate salt. The most common precursors are derived from 5-fluoropentan-1-ol.

The overall synthetic strategy can be summarized as follows:

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Fluoropentyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Fluoropentyl thiocyanate is a bifunctional organic molecule featuring a terminal fluorine atom and a thiocyanate group. The interplay of the electron-withdrawing nature of both substituents on the pentyl chain creates a molecule with distinct regions of electrophilicity and nucleophilicity. Understanding these reactive sites is crucial for its application in organic synthesis and medicinal chemistry. The thiocyanate moiety is a versatile functional group that can participate in a variety of transformations, acting as a precursor for thiols, isothiocyanates, and other sulfur-containing compounds.[1][2] The presence of a fluorine atom can significantly modulate the biological activity and physicochemical properties of a molecule, often enhancing metabolic stability and membrane permeability.[3]

Predicted Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the distribution of electron density across the molecule. The high electronegativity of the fluorine atom and the nitrogen atom of the thiocyanate group induces a significant polarization of the carbon skeleton.

Electrophilic Sites:

-

C1 (Carbon adjacent to Sulfur): This carbon is the primary electrophilic site for nucleophilic substitution reactions (SN2). The adjacent electron-withdrawing sulfur atom and the inductive effect of the entire fluorinated alkyl chain enhance its positive partial charge, making it susceptible to attack by nucleophiles.

-

Sulfur Atom (of the SCN group): The sulfur atom in the thiocyanate group can be attacked by soft nucleophiles. This is a common reactivity pattern for organic thiocyanates.

-

Carbon of the Cyano Group (C≡N): The carbon atom of the cyano group is also an electrophilic center, susceptible to attack by strong nucleophiles, which can lead to the cleavage of the S-C bond or addition to the C≡N triple bond.

Nucleophilic Sites:

-

Nitrogen Atom (of the SCN group): The lone pair of electrons on the nitrogen atom of the thiocyanate group imparts nucleophilic character. This site is particularly important in the context of isomerization to isothiocyanates.

-

Sulfur Atom (of the SCN group): While also an electrophilic site, the sulfur atom can exhibit nucleophilic character, for instance, in its coordination to metal centers.

The terminal fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain. This effect increases the electrophilicity of all carbon atoms in the pentyl chain, with the most significant impact on the carbon atoms closer to the fluorine. Consequently, the C1 carbon in this compound is predicted to be more electrophilic than the corresponding carbon in pentyl thiocyanate.

Predicted Reactivity and Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes the predicted qualitative reactivity of its electrophilic and nucleophilic sites with various classes of reagents based on general principles of organic chemistry.

| Site of Reactivity | Type of Reagent | Predicted Reaction Type | Expected Product(s) | Notes |

| C1 Carbon | Strong Nucleophiles (e.g., CN⁻, RS⁻, R₂NH) | SN2 Substitution | 5-Fluoropentyl derivative (e.g., nitrile, sulfide, amine) | The primary site for nucleophilic attack. The fluorine atom enhances the electrophilicity of this carbon. |

| Sulfur Atom | Soft Nucleophiles (e.g., Phosphines) | Nucleophilic Attack on Sulfur | Cleavage of the S-CN bond | A characteristic reaction of thiocyanates. |

| Cyano Carbon | Strong, Hard Nucleophiles (e.g., OH⁻, RO⁻) | Nucleophilic Addition/Hydrolysis | Carbamates, Carbonates | Requires harsh conditions. |

| Nitrogen Atom | Electrophiles, Lewis Acids | Coordination, Isomerization Catalyst | Isothiocyanate | Can be promoted by heat or catalysts. |

Experimental Protocols

While no specific experimental protocols for reactions of this compound were found, a general procedure for the synthesis of alkyl thiocyanates via nucleophilic substitution is provided below. This can be adapted for the starting material 1-bromo-5-fluoropentane.

Synthesis of this compound from 1-Bromo-5-fluoropentane (Proposed Protocol)

Disclaimer: This is a proposed protocol and should be performed by a qualified chemist with appropriate safety precautions.

Materials:

-

1-Bromo-5-fluoropentane

-

Potassium thiocyanate (KSCN)

-

Ethanol (absolute)

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.2 equivalents) in a mixture of ethanol and water (e.g., 80:20 v/v).

-

Add 1-Bromo-5-fluoropentane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by TLC or GC-MS).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The IR spectrum is expected to show a characteristic strong absorption for the C≡N stretch of the thiocyanate group in the range of 2140-2175 cm⁻¹.[4]

Visualization of Reaction Pathways

The following diagram illustrates the general SN2 reaction mechanism for a nucleophilic attack on the C1 carbon of an alkyl thiocyanate.

Caption: SN2 reaction at the C1 carbon of this compound.

Conclusion

This technical guide has outlined the predicted electrophilic and nucleophilic sites of this compound based on fundamental principles of chemical reactivity. The C1 carbon atom adjacent to the thiocyanate group is identified as the primary electrophilic center, with its reactivity enhanced by the inductive effect of the terminal fluorine atom. The sulfur and carbon atoms of the thiocyanate group also represent potential electrophilic sites, while the nitrogen and sulfur atoms can act as nucleophiles. Although specific experimental data for this compound are scarce, the provided predictive analysis, along with a general synthetic protocol and a mechanistic diagram, offers a valuable resource for researchers interested in the chemistry and potential applications of this compound. Further experimental and computational studies are warranted to validate these predictions and fully elucidate the reactivity profile of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.tudelft.nl [pure.tudelft.nl]

- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

5-Fluoropentyl Thiocyanate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropentyl thiocyanate is an organosulfur compound of interest in various fields of chemical research and development. As with any reactive chemical species, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity for experimental use and to prevent the formation of unwanted byproducts. This technical guide provides an in-depth overview of the stability and storage considerations for this compound, drawing upon general principles of alkyl thiocyanate chemistry in the absence of specific data for this particular compound.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Fluoro-5-thiocyanatopentane |

| Molecular Formula | C6H10FNS |

| Molecular Weight | 147.22 g/mol |

| Structure | F-(CH2)5-SCN |

Stability of this compound

Thermal Stability

Alkyl thiocyanates are known to undergo thermal isomerization to their more thermodynamically stable isothiocyanate counterparts (R-NCS). This process can be accelerated at elevated temperatures. For lower alkyl thiocyanates, this isomerization can occur at temperatures ranging from 200 to 400°C, and may be influenced by the presence of catalysts.[1] It is crucial to avoid prolonged exposure of this compound to high temperatures to minimize the formation of 5-fluoropentyl isothiocyanate.

Hydrolytic Stability

The thiocyanate group is susceptible to hydrolysis, which can be influenced by the pH of the medium. In aqueous solutions, alkyl thiocyanates can react with water.[2] The rate of this reaction is expected to be dependent on both pH and temperature. The fluorine atom, being highly electronegative, may influence the electrophilicity of the carbon atom attached to the sulfur, potentially affecting the rate of hydrolysis.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be isomerization and hydrolysis.

Potential degradation pathways of this compound.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and isomerization. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation. |

| Container | Tightly sealed, amber glass vial | To protect from light and moisture. |

| Purity | Store in a pure form, free from contaminants | Impurities can catalyze degradation. |

Experimental Protocols: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the purity and degradation of this compound. The following is a general protocol that can be adapted and validated for this specific compound. This protocol is based on methods used for other organosulfur compounds.[3][4][5][6][7]

Objective

To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products, primarily 5-fluoropentyl isothiocyanate and hydrolysis products.

Materials and Equipment

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Forced degradation equipment (oven, pH meter, acid/base solutions)

Chromatographic Conditions (to be optimized)

| Parameter | Condition |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | To be determined by UV scan of this compound (typically in the range of 210-250 nm for thiocyanates) |

| Injection Volume | 10 µL |

Experimental Workflow

Workflow for developing a stability-indicating HPLC method.

Forced Degradation Study Protocol

-

Thermal Stress: Incubate a solution of this compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

-

Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature.

-

Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Analysis: Analyze the stressed samples by the developed HPLC method to assess the formation of degradation products and the decrease in the parent compound peak.

Conclusion

While specific stability data for this compound is not yet established, by understanding the general behavior of alkyl thiocyanates, researchers can take appropriate measures to ensure its stability and integrity. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture is crucial. The development and implementation of a validated stability-indicating HPLC method is essential for monitoring the purity of the compound and for understanding its degradation profile under various stress conditions. Further studies are warranted to quantify the stability of this compound and to fully elucidate the influence of the fluorine substituent on its chemical properties.

References

- 1. US2954393A - Alkyl thiocyanate isomerization - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Fluoropentyl Thiocyanate in Organic Solvents

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for 5-Fluoropentyl thiocyanate. This guide provides general information based on the physicochemical properties of analogous compounds, alongside a general experimental protocol for solubility determination that can be adapted for this specific molecule.

Introduction to this compound and its Potential Solubility

This compound is an organic compound featuring a five-carbon alkyl chain with a terminal fluorine atom and a thiocyanate functional group (-SCN). The presence of both a polar thiocyanate group and a relatively nonpolar, fluorinated alkyl chain suggests a nuanced solubility profile. While empirical data is not available, its solubility in various organic solvents can be inferred from the principle of "like dissolves like."

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), owing to dipole-dipole interactions with the thiocyanate moiety. Moderate solubility is expected in polar protic solvents like ethanol and methanol. In nonpolar solvents such as hexanes and toluene, the solubility is likely to be limited due to the polarity of the thiocyanate group. The terminal fluorine atom may slightly increase its polarity and potential for hydrogen bonding compared to a non-fluorinated analogue.

General Physicochemical Properties of Thiocyanates

Thiocyanates (R-S-C≡N) are organic compounds characterized by the thiocyanate functional group. They are isomers of isothiocyanates (R-N=C=S). The thiocyanate group is a pseudohalide, and its presence significantly influences the molecule's physical and chemical properties.[1] Generally, organic thiocyanates are versatile reagents in organic synthesis.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, THF | High | The polar thiocyanate group can interact favorably with the polar aprotic solvent molecules. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The thiocyanate group can act as a hydrogen bond acceptor. |

| Nonpolar | Hexane, Toluene | Low | The polarity of the thiocyanate group limits solubility in nonpolar environments. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can accommodate both the alkyl chain and the thiocyanate group to some extent. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is based on the static equilibrium method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the temperature of the bath.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S = (C × V_flask × DF) / V_sample Where:

-

C = Concentration of the diluted sample from the calibration curve

-

V_flask = Volume of the volumetric flask

-

DF = Dilution factor

-

V_sample = Volume of the supernatant collected

-

-

Visualization of a Relevant Synthetic Pathway

While specific experimental details for this compound are scarce, a common method for synthesizing alkyl thiocyanates is through the nucleophilic substitution of an alkyl halide with a thiocyanate salt. The following diagram illustrates this general synthetic workflow.

Caption: General synthesis of alkyl thiocyanates via nucleophilic substitution.

Conclusion

While direct, quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, its molecular structure allows for informed predictions. It is expected to be most soluble in polar aprotic solvents. For researchers and drug development professionals requiring precise solubility data, the provided general experimental protocol offers a robust framework for its determination. The synthesis of this compound likely follows standard procedures for alkyl thiocyanate formation, as depicted in the workflow diagram. Further empirical studies are necessary to definitively characterize the solubility profile of this compound.

References

Navigating the Safety Landscape of 5-Fluoropentyl Thiocyanate: A Technical Guide

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Fluoropentyl thiocyanate was not publicly available at the time of this writing. The following information is a comprehensive guide based on the general safety profiles of organic thiocyanates and data for structurally related compounds. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment based on laboratory-specific conditions.

Introduction to Thiocyanate Toxicology

Organic thiocyanates (R-S-C≡N) are a class of compounds with diverse biological activities. Their toxicological profile is often associated with the potential to release cyanide (CN⁻) in vivo, a potent inhibitor of cellular respiration.[1][2] The reactivity and toxicity can be influenced by the nature of the alkyl or aryl group (R). The presence of a fluorine atom in the pentyl chain of this compound may influence its metabolic fate and toxicokinetics. Therefore, a cautious approach is warranted.

Hazard Identification and Classification

Based on the GHS classifications of analogous thiocyanates, this compound should be treated as a hazardous substance. The primary hazards are expected to be acute toxicity (oral, dermal, and inhalation), serious eye damage, and aquatic toxicity.

Table 1: GHS Hazard Statements for Structurally Similar Thiocyanates

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 |

| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |

| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage | H318 |

| Hazardous to the Aquatic Environment (Acute) | Toxic to aquatic life | H401 |

| Hazardous to the Aquatic Environment (Chronic) | Harmful to aquatic life with long lasting effects | H412 |

Note: This table is a composite based on data for various organic thiocyanates and may not precisely reflect the classification of this compound.

Toxicological Data Summary

The following tables summarize the kind of quantitative toxicological data typically found in an SDS. The values presented are based on data for analogous compounds and should be considered indicative rather than definitive for this compound.

Table 2: Acute Toxicity Data (Analogous Compounds)

| Exposure Route | Test Species | Value | Basis for Information |

| Dermal | - | Acute toxicity estimate: 1,100.1 mg/kg | Expert judgment for a similar product.[3] |

| Oral | Rat | LD50: 854 mg/kg | Data for Potassium Thiocyanate.[4] |

Table 3: Ecotoxicity Data (Analogous Compounds)

| Test | Species | Result |

| Acute aquatic toxicity | - | Toxic to aquatic life.[3] |

| Chronic aquatic toxicity | - | Harmful to aquatic life with long lasting effects.[3] |

Table 4: Genotoxicity and Sensitization Data (Analogous Compounds)

| Test Type | Test System | Result | Method |

| Germ cell mutagenicity | Salmonella typhimurium | Negative | OECD Test Guideline 471 (Ames test)[3] |

| Respiratory or skin sensitization | Mouse | Negative | OECD Test Guideline 429 (Local Lymph Node Assay)[3] |

Table 5: Skin and Eye Irritation Data (Analogous Compounds)

| Test Type | Test System | Result | Method |

| Skin corrosion/irritation | EPISKIN Human Skin Model | No skin irritation | Regulation (EC) No. 440/2008, Annex, B.46[3] |

| Serious eye damage/eye irritation | Bovine cornea | Causes serious eye damage | OECD Test Guideline 437[3] |

Experimental Protocols

Detailed methodologies for the key toxicological assays referenced are crucial for understanding the data's context and limitations.

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Principle: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are exposed to the test substance.[5] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form colonies on a minimal medium.[5]

-

Methodology:

-

Strains: A set of specific bacterial strains with different mutation types is selected.[6]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic in vivo metabolism.[6]

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.[6]

-

Incubation: The treated bacteria are plated on a minimal agar medium.

-

Scoring: After incubation, the number of revertant colonies is counted and compared to the control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[5]

-

OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test

This in vitro test assesses the potential of a substance to cause serious eye damage.

-

Principle: The test uses isolated bovine corneas to measure changes in opacity (light transmission) and permeability to sodium fluorescein dye after exposure to a test substance.[4][7] These parameters correlate with eye irritation and corrosion in vivo.

-

Methodology:

-

Tissue Preparation: Corneas are obtained from freshly slaughtered cattle and mounted in a holder.[4][7]

-

Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period.[4]

-

Opacity Measurement: An opacitometer is used to measure the amount of light that passes through the cornea.[4]

-

Permeability Measurement: The amount of sodium fluorescein that penetrates the cornea is measured using a spectrophotometer.[4]

-

Scoring: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS), which is then used to classify the substance's eye hazard potential.[4]

-

OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

-

Principle: The assay is based on the principle that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.

-

Methodology:

-

Animal Model: The test is typically performed in mice.

-

Application: The test substance is applied to the dorsal surface of the ears of the mice for several consecutive days.

-

Proliferation Measurement: On the final day, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected, which is incorporated into the DNA of proliferating cells.

-

Analysis: The draining auricular lymph nodes are excised, and the amount of incorporated radioactivity is measured.

-

Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index is calculated. An SI above a certain threshold indicates a sensitizing potential.

-

Regulation (EC) No 440/2008, B.46: In Vitro Skin Irritation: Reconstructed Human Epidermis Test

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

-

Principle: The test measures the cytotoxicity of a substance to the RhE model, which mimics the human epidermis. Cell viability is used as an indicator of skin irritation.

-

Methodology:

-

Tissue Model: A commercially available RhE model is used.

-

Exposure: The test substance is applied topically to the surface of the RhE tissue for a specific duration.

-

Viability Assessment: After exposure, cell viability is determined using a colorimetric assay, typically the MTT assay.

-

Classification: If the cell viability is below a certain threshold compared to the negative control, the substance is classified as a skin irritant.

-

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and logical relationships is crucial for understanding the safety assessment process.

Caption: A generalized workflow for the toxicological assessment of a new chemical entity.

Caption: Logical flow of the hazard identification and risk assessment process.

Safe Handling and Storage

Given the potential hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and acids.[4]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

-

In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]

Conclusion

References

- 1. 5-Fluoropentyl isothiocyanate CAS#: 1536-80-7 [m.chemicalbook.com]

- 2. 5-Fluoropentyl isothiocyanate | 1536-80-7 [chemicalbook.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Sodium thiocyanate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

potential research applications of 5-Fluoropentyl thiocyanate

An In-depth Technical Guide to the Potential Research Applications of 5-Fluoropentyl Thiocyanate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a structurally simple yet intriguing organofluorine compound that, to date, has not been extensively characterized in scientific literature. Its architecture, featuring a flexible five-carbon chain, a terminal fluorine atom, and a reactive thiocyanate moiety, suggests a rich potential for exploration in medicinal chemistry, chemical biology, and materials science. The thiocyanate group is a known pharmacophore and a versatile synthetic intermediate, while the introduction of fluorine can profoundly modulate a molecule's physicochemical and biological properties, such as metabolic stability and membrane permeability.[1][2] This technical guide provides a comprehensive overview of the hypothesized properties, potential research applications, and detailed experimental protocols for the synthesis and evaluation of this compound, serving as a foundational resource for its scientific investigation.

Synthesis and Physicochemical Properties

The most direct and plausible route for the synthesis of this compound is through a nucleophilic substitution reaction (SN2) between a 5-fluoropentyl halide and an alkali metal thiocyanate.[3] This well-established method is efficient for preparing alkyl thiocyanates.[4][5] The starting materials, such as 1-bromo-5-fluoropentane and 1-iodo-5-fluoropentane, are commercially available or can be synthesized via established methods.[6][7][8]

Estimated Physicochemical Data

As there is no available experimental data for this compound, the following properties have been estimated based on the known values of structurally related compounds and the predictable effects of fluorination.[9][10][11]

| Property | Estimated Value | Rationale |

| Molecular Formula | C₆H₁₀FNS | Based on chemical structure. |

| Molecular Weight | 147.21 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~190-210 °C | Estimated to be higher than non-fluorinated pentyl thiocyanate due to increased polarity and molecular weight from the fluorine atom. |

| Density | ~1.05 - 1.15 g/cm³ | Fluorination generally increases the density of organic compounds compared to their hydrocarbon analogues.[10] |

| Lipophilicity (LogP) | ~2.5 - 3.0 | The fluorine atom is more lipophilic than a hydrogen atom, which is expected to increase the LogP value compared to pentyl thiocyanate.[1][2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents | Typical for medium-chain alkyl thiocyanates. Miscible with solvents like ethanol, acetone, and ethyl acetate.[10] |

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis from 1-bromo-5-fluoropentane.

Materials:

-

1-bromo-5-fluoropentane (1 eq.)

-

Potassium thiocyanate (KSCN) (1.5 eq.)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-5-fluoropentane in anhydrous acetone (or DMF) to a concentration of approximately 0.5 M.

-

Add potassium thiocyanate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

-

Partition the residue between dichloromethane (DCM) and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Potential Research Applications

The unique combination of a fluorinated alkyl chain and a thiocyanate group suggests several promising avenues for research.

Antimicrobial Drug Discovery

Rationale: Organic thiocyanates and their isomers, isothiocyanates, are well-documented for their antimicrobial properties against a broad spectrum of pathogens, including drug-resistant bacteria and fungi.[12][13][14][15] The mechanism often involves the disruption of cellular redox balance or inhibition of essential enzymes. The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound, potentially improving its ability to penetrate microbial cell membranes and exert its effect.[1][16]

Proposed Research:

-

Primary Screening: Evaluate the in vitro antimicrobial activity of this compound against a panel of clinically relevant microorganisms, such as Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

-

Mechanism of Action Studies: Investigate how the compound affects microbial growth, for example, by examining its impact on membrane integrity, cellular respiration, or biofilm formation.

Anticancer Therapeutics

Rationale: Isothiocyanates, derived from dietary sources like cruciferous vegetables, are widely studied for their cancer chemopreventive and therapeutic effects.[17][18][19][20] They can induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways in cancer cells. Organic thiocyanates can act as precursors to isothiocyanates or may possess intrinsic cytotoxic activity. The fluoropentyl group could enhance the compound's bioavailability and interaction with therapeutic targets.[16][21]

Proposed Research:

-

Cytotoxicity Screening: Assess the in vitro cytotoxic effects of this compound on various human cancer cell lines (e.g., breast, lung, colon, melanoma) and compare its potency against non-cancerous cell lines to determine a therapeutic index.

-

Apoptosis and Cell Cycle Analysis: Determine if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest in cancer cells using techniques like flow cytometry.

Versatile Synthetic Building Block

Rationale: The thiocyanate group is a valuable functional handle in organic synthesis. It can be readily transformed into other sulfur-containing functionalities, such as:

-

Thiols (R-SH): via reduction.

-

Disulfides (R-S-S-R): via reduction and subsequent oxidation.

-

Thioethers (R-S-R'): via reaction with organometallic reagents.

-

Isothiocyanates (R-NCS): via isomerization, often catalyzed by heat or Lewis acids.

The 5-fluoropentyl moiety introduced by this building block could be used to create novel fluorinated analogs of existing drugs, agrochemicals, or materials where enhanced stability or specific lipophilicity is desired.[7]

Key Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[22][23][24]

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial/fungal strains of interest.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Positive control antibiotic (e.g., ampicillin, fluconazole).

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a bacterial or fungal inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of final concentrations.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth + inoculum + known antibiotic), a negative/growth control (broth + inoculum + DMSO vehicle), and a sterility control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[25][26][27][28]

Materials:

-

Human cancer cell line (e.g., MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Sterile 96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Remove the medium and add fresh medium containing various concentrations of this compound (prepared by serial dilution). Include a vehicle control (DMSO only).

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

While this compound remains an uncharacterized molecule, its constituent parts—the bioactive thiocyanate group and the modulating fluoropentyl chain—provide a strong rationale for its investigation. This guide outlines a clear path for its synthesis and initial evaluation as a potential antimicrobial or anticancer agent. The provided protocols offer standardized methods for generating the first datasets on this compound, paving the way for more advanced studies into its mechanism of action and synthetic utility. Researchers in drug discovery and medicinal chemistry are encouraged to explore the potential of this and similar fluorinated thiocyanates as novel therapeutic leads and versatile chemical probes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 1-Bromo-5-fluoropentane synthesis - chemicalbook [chemicalbook.com]

- 7. 1-fluoro-5-iodopentane | 373-18-2 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 11. Surface Properties of Fluorinated and Semifluorinated Alkanes [acswebcontent.acs.org]

- 12. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

- 14. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. | Semantic Scholar [semanticscholar.org]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scielo.br [scielo.br]

- 25. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. ijprajournal.com [ijprajournal.com]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Biological Activity of Thiocyanate-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyanate-containing compounds, characterized by the presence of the SCN functional group, represent a diverse class of molecules with a broad spectrum of biological activities.[1][2] Found in nature and also accessible through synthetic chemistry, these compounds have garnered significant interest in the fields of medicinal chemistry and drug development.[3][4] Their utility spans from key synthetic intermediates to potent bioactive agents with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6] This technical guide provides an in-depth overview of the core biological activities of thiocyanate-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

I. Biological Activities of Thiocyanate-Containing Compounds

The biological effects of thiocyanate-containing compounds are diverse, with significant potential for therapeutic applications. This section summarizes the key activities and provides quantitative data for selected compounds.

Antimicrobial and Antifungal Activity

A number of organic thiocyanates and their isomers, isothiocyanates, have demonstrated notable efficacy against a range of microbial pathogens, including drug-resistant strains.[6][7]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Thiocyanate-Containing Compounds

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Sulforaphane | Helicobacter pylori (clarithromycin and metronidazole resistant) | 2 (median) | [3] |

| Benzyl isothiocyanate | Escherichia coli (Wild Type) | 70 | [3] |

| Allyl isothiocyanate | Pseudomonas aeruginosa ATCC 10145 | 100 | [3] |

| Phenethyl isothiocyanate | Pseudomonas aeruginosa ATCC 10145 | 100 | [3] |

| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate | Staphylococcus aureus (MRSA) | Comparable to Imipenem | [6] |

| 4-chloro-substituted thiocyanate | Mycobacterium tuberculosis H37Rv | Not specified | [8] |

| Chloro derivatives 2k and 2m | Candida albicans | 6-25 µM | [8] |

Anticancer Activity

Isothiocyanates, in particular, have been extensively studied for their cancer chemopreventive and therapeutic properties.[9][10] Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of carcinogen metabolism.[9]

Table 2: IC50 Values of Selected Isothiocyanates Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Sulforaphane | Human colon carcinoma (HT29) | 15 | |

| Phenethyl isothiocyanate | Non-small cell lung cancer (H1299) | 17.6 | [10] |

| Phenethyl isothiocyanate | Non-small cell lung cancer (H226) | 15.2 | [10] |

| Benzyl isothiocyanate | Pancreatic cancer cells | 10 | [11] |

| Tetrahydrofurfuryl isothiocyanate, Methyl-3-isothiocyanatopropionate, 3-morpholinopropyl isothiocyanate, 3,4-methyelendioxybenzyl isothiocyanate | (NF-κB inhibition) | Stronger than PEITC | [12] |

Anti-inflammatory Activity

Certain thiocyanate-containing compounds exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[13] For instance, sulforaphane has been shown to downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2.[13]

Enzyme Inhibition

Thiocyanate-containing molecules have also been identified as inhibitors of various enzymes, highlighting their potential for treating a range of diseases.

Table 3: Enzyme Inhibitory Activity of Selected Thiocyanate-Containing Compounds

| Compound/Class | Target Enzyme | IC50/Inhibition | Reference |

| 2-Methoxyphenyl ITC | Acetylcholinesterase | 0.57 mM | [9][14] |

| 3-Methoxyphenyl ITC | Butyrylcholinesterase | 49.2% at 1.14 mM | [9][14] |

| Phenyl isothiocyanate, 3-methoxyphenyl isothiocyanate | Human COX-2 | ~99% inhibition at 50 µM | [9] |

| Isothiocyanate-containing sulfonamides | Carbonic Anhydrase | Potent, covalent inhibition | [11] |

| Heterocyclic thiocyanates (E1-E3) | Human Carbonic Anhydrase I | Ki: 4.08 - 15.04 µM | [5] |

| Heterocyclic thiocyanates (E1-E3) | Human Carbonic Anhydrase II | Ki: 12.51 - 24.37 µM | [5] |

| Heterocyclic thiocyanates (E1-E3) | Acetylcholinesterase | Ki: 52.07 - 81.21 µM | [5] |

| Heterocyclic thiocyanates (E1-E3) | α-glycosidase | Ki: 1076.38 - 1287.55 µM | [5] |

II. Mechanisms of Action

The diverse biological activities of thiocyanate-containing compounds stem from their ability to interact with and modulate various cellular signaling pathways. Two of the most well-characterized pathways are the NF-κB and the Keap1-Nrf2 signaling pathways.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation.[1] The activation of NF-κB is implicated in the pathogenesis of various inflammatory diseases and cancers.[1][15] Several isothiocyanates have been shown to suppress the NF-κB signaling pathway.[1][12] They can inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][12]

Caption: Inhibition of the NF-κB signaling pathway by thiocyanate compounds.

Activation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress.[16][17] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[10][16] Electrophilic compounds, including many isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[16] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[17]

Caption: Activation of the Keap1-Nrf2 pathway by thiocyanate compounds.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of thiocyanate-containing compounds.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][8][18]

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., HT29, H1299, H226)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Thiocyanate-containing test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiocyanate-containing compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][19][20]

Materials: